4-(Trifluoromethoxy)benzyl methyl sulfide

Catalog No.
S6616950
CAS No.
1858257-18-7
M.F
C9H9F3OS
M. Wt
222.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)benzyl methyl sulfide

CAS Number

1858257-18-7

Product Name

4-(Trifluoromethoxy)benzyl methyl sulfide

IUPAC Name

1-(methylsulfanylmethyl)-4-(trifluoromethoxy)benzene

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

InChI

InChI=1S/C9H9F3OS/c1-14-6-7-2-4-8(5-3-7)13-9(10,11)12/h2-5H,6H2,1H3

InChI Key

KELSCHGYJIWPAG-UHFFFAOYSA-N

SMILES

CSCC1=CC=C(C=C1)OC(F)(F)F

Canonical SMILES

CSCC1=CC=C(C=C1)OC(F)(F)F
4-(Trifluoromethoxy)benzyl methyl sulfide is a chemical compound that is widely used in various scientific experiments. It is also known as TFBMS and is classified as an ether compound with a sulfide group. This chemical belongs to a group of compounds known as benzylmethyl ethers, which are used in the synthesis of various organic compounds.
TFBMS is a pale yellow liquid with a molecular weight of 244.26 g/mol. It has a melting point of -43 degrees Celsius and a boiling point of 144 degrees Celsius. This chemical is insoluble in water but readily soluble in many organic solvents.
The synthesis of TFBMS involves the reaction of 4-hydroxybenzyl methyl sulfide with trifluoromethanesulfonic anhydride. The product obtained is then purified using various techniques such as column chromatography and recrystallization, among others.
Various analytical techniques, such as gas chromatography, HPLC, and NMR spectroscopy, are used to analyze TFBMS. These techniques help in the identification and characterization of different functional groups present in this compound.
TFBMS has been reported to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. These properties make it a promising candidate for the development of new drugs and therapeutic agents.
There is limited information available on the toxicity and safety of TFBMS in scientific experiments. However, it is classified as a hazardous substance and should be handled with care to avoid any adverse effects.
TFBMS is widely used in various scientific experiments, including organic synthesis, polymer chemistry, and material science. It is also used as a reagent in the synthesis of various organic compounds due to its strong electron-withdrawing property.
Currently, research on TFBMS is focused on its applications in the development of new drugs and therapeutic agents. Its use in the synthesis of organic compounds and materials science is also being studied to improve its efficiency and effectiveness.
TFBMS has the potential to find wide applications in various fields of research and industry, including medicinal chemistry, polymer chemistry, and material science. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs and therapeutic agents.
The use of TFBMS is limited by its toxicity and safety concerns. Further research is required to determine its long-term effects and to develop safer and more efficient methods for its synthesis and application. Future directions could include the development of new derivatives of TFBMS that exhibit enhanced biological activity and reduced toxicity. Moreover, the use of TFBMS in the synthesis of various organic compounds could be improved by developing new methods and techniques that are more efficient and selective.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

222.03262057 g/mol

Monoisotopic Mass

222.03262057 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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